1-(Benzylsulfonyl)-4-(4-chlorobenzyl)piperazine
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Overview
Description
1-(Benzylsulfonyl)-4-(4-chlorobenzyl)piperazine is an organic compound that features a piperazine ring substituted with a benzylsulfonyl group and a 4-chlorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzylsulfonyl)-4-(4-chlorobenzyl)piperazine typically involves the following steps:
Formation of Benzylsulfonyl Chloride: Benzylsulfonyl chloride can be synthesized by reacting benzyl alcohol with chlorosulfonic acid under controlled conditions.
Nucleophilic Substitution: The benzylsulfonyl chloride is then reacted with piperazine to form 1-(Benzylsulfonyl)piperazine.
Alkylation: The final step involves the alkylation of 1-(Benzylsulfonyl)piperazine with 4-chlorobenzyl chloride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Benzylsulfonyl)-4-(4-chlorobenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler piperazine derivatives.
Substitution: The benzyl and chlorobenzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce simpler piperazine compounds.
Scientific Research Applications
1-(Benzylsulfonyl)-4-(4-chlorobenzyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: Researchers investigate its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(Benzylsulfonyl)-4-(4-chlorobenzyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfonyl and chlorobenzyl groups contribute to its binding affinity and specificity. These interactions can modulate biological pathways, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
1-(Benzylsulfonyl)piperazine: Lacks the 4-chlorobenzyl group, which may affect its biological activity.
4-(4-Chlorobenzyl)piperazine: Lacks the benzylsulfonyl group, potentially altering its pharmacological properties.
1-(Benzylsulfonyl)-4-methylpiperazine: Substitutes the 4-chlorobenzyl group with a methyl group, which can change its reactivity and interactions.
Uniqueness
1-(Benzylsulfonyl)-4-(4-chlorobenzyl)piperazine is unique due to the presence of both the benzylsulfonyl and 4-chlorobenzyl groups, which confer specific chemical and biological properties. These groups can enhance its binding to molecular targets and influence its reactivity in synthetic applications.
Properties
Molecular Formula |
C18H21ClN2O2S |
---|---|
Molecular Weight |
364.9 g/mol |
IUPAC Name |
1-benzylsulfonyl-4-[(4-chlorophenyl)methyl]piperazine |
InChI |
InChI=1S/C18H21ClN2O2S/c19-18-8-6-16(7-9-18)14-20-10-12-21(13-11-20)24(22,23)15-17-4-2-1-3-5-17/h1-9H,10-15H2 |
InChI Key |
JCQYNNPMCNLRQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)S(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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